molecular formula C12H10Cl2N2O2 B13712011 Ethyl 2,5-Dichloroquinazoline-4-acetate

Ethyl 2,5-Dichloroquinazoline-4-acetate

Cat. No.: B13712011
M. Wt: 285.12 g/mol
InChI Key: IHQXFLGCFUBBIV-UHFFFAOYSA-N
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Description

Ethyl 2,5-Dichloroquinazoline-4-acetate is a chemical compound offered for research and development purposes. Quinazoline derivatives are recognized in medicinal chemistry as privileged scaffolds for developing biologically active molecules. Recent scientific literature highlights the significant research interest in 2,4-disubstituted quinazoline derivatives, which are typically synthesized from key intermediates like dichloroquinazolines. These compounds have been investigated as potential inhibitors of enzymes like butyrylcholinesterase (BuChE), a target for advanced-stage Alzheimer's disease therapy, demonstrating the high value of this chemical class in neurodegenerative disease research . The structure of this compound, featuring two chlorine atoms and an ethyl acetate moiety, makes it a versatile building block. The chlorine atoms at the 2 and 5 positions offer distinct reactivity for nucleophilic aromatic substitution, allowing researchers to systematically introduce diverse amines and other nucleophiles to create targeted compound libraries . The ethyl acetate group provides a handle for further synthetic modification, such as hydrolysis to the corresponding acid. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

ethyl 2-(2,5-dichloroquinazolin-4-yl)acetate

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-10(17)6-9-11-7(13)4-3-5-8(11)15-12(14)16-9/h3-5H,2,6H2,1H3

InChI Key

IHQXFLGCFUBBIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Ethyl 2,5 Dichloroquinazoline 4 Acetate

Reactivity of Halogen Atoms on the Quinazoline (B50416) Ring

The quinazoline ring is an electron-deficient system, which makes the chlorine substituents susceptible to nucleophilic attack. Notably, the reactivity of the two chlorine atoms at the C2 and C4 positions is not equivalent. Due to the electronic influence of the ring nitrogens, the chlorine atom at the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the chlorine at the C2 position. stackexchange.comnih.gov This differential reactivity allows for selective, stepwise substitution reactions.

The enhanced reactivity of the C4-chloro group enables regioselective nucleophilic aromatic substitution (SNAr) under relatively mild conditions, leaving the C2-chloro group intact. stackexchange.comnih.gov This has been extensively utilized to introduce a variety of functional groups at the 4-position of the quinazoline nucleus. Harsher reaction conditions are typically required to substitute the second chlorine atom at the C2 position. stackexchange.com

Common nucleophiles used in these derivatization routes include:

Amines: Primary and secondary amines readily displace the C4-chlorine to form 4-aminoquinazoline derivatives. This is a widely employed strategy for synthesizing bioactive molecules. nih.gov

Hydrazines: Reaction with hydrazine (B178648) hydrate (B1144303) preferentially occurs at the C4 position to yield 4-hydrazinoquinazolines, which are versatile precursors for constructing fused heterocyclic systems like triazoloquinazolines. stackexchange.comnih.gov

Thiols: Thiolates can displace the chlorine atoms to form thioether linkages. For instance, 2-mercapto-3-phenylquinazolin-4(3H)-one reacts with ethyl chloroacetate (B1199739) in an alkaline medium, where the thiolate anion acts as the nucleophile. nih.govresearchgate.net

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed into other nitrogen-containing functionalities. researchgate.net

The table below summarizes the typical regioselectivity observed in nucleophilic substitution reactions on 2,4-dichloroquinazoline (B46505) systems.

NucleophilePosition of SubstitutionConditionsProduct Class
Amines (R-NH₂)C4Mild4-Amino-2-chloroquinazolines nih.gov
Hydrazine (NH₂NH₂)C40-5 °C4-Hydrazino-2-chloroquinazolines stackexchange.com
Hydrazine (NH₂NH₂)C2 (of 4-substituted)Reflux2,4-Dihydrazinoquinazolines stackexchange.com
Thiophenols (Ar-SH)C4Varies4-(Arylthio)-2-chloroquinazolines researchgate.net
Sodium Azide (NaN₃)C4Varies4-Azido-2-chloroquinazolines researchgate.net

The chlorine atoms on the quinazoline ring, particularly the one at the C4 position, serve as effective leaving groups in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds, significantly expanding the structural diversity of accessible quinazoline derivatives. nih.gov

While the specific use of Ethyl 2,5-dichloroquinazoline-4-acetate as a substrate is not extensively detailed in all contexts, the reactivity of chloroquinoxalines and related chloro-heterocycles in these transformations is well-established and provides a strong precedent. nih.gov Catalysts based on palladium (Pd), copper (Cu), and iron (Fe) are commonly employed. nih.govresearchgate.net

Key cross-coupling reactions applicable to this scaffold include:

Suzuki Coupling: This reaction pairs the chloroquinazoline with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond, allowing for the introduction of various aryl or vinyl groups.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the chloroquinazoline with a terminal alkyne, yielding an alkynyl-substituted quinazoline. nih.gov

Heck Coupling: In this palladium-catalyzed reaction, an alkene is coupled to the quinazoline ring at the position of the chlorine atom. nih.gov

C-N Coupling (Buchwald-Hartwig Amination): This palladium-catalyzed reaction provides an alternative to classical SNAr for forming C-N bonds with a wide range of amines.

The table below illustrates potential cross-coupling reactions for derivatization.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄ / BaseC-C
Sonogashira CouplingR-C≡CHPdCl₂(PPh₃)₂ / CuI / BaseC-C (sp)
Heck CouplingAlkenePd(OAc)₂ / Ligand / BaseC-C (sp²)
Buchwald-HartwigR₂NHPd Catalyst / Ligand / BaseC-N

Reactions Involving the Ethyl Acetate (B1210297) Functionality

The ethyl acetate group at the 4-position provides another site for chemical modification, independent of the halogenated quinazoline core. The ester functionality can undergo several classical transformations.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, (2,5-dichloroquinazolin-4-yl)acetic acid, under either acidic or basic conditions. doubtnut.com This transformation is often a necessary step for subsequent reactions, such as amidation via an activated carboxylic acid intermediate. In some cases, hydrolysis can occur as an unintended side reaction; for example, attempts to perform amidation of a similar quinazolinone ester in refluxing glacial acetic acid resulted solely in the formation of the corresponding carboxylic acid. sapub.org The resulting carboxylic acid is a key intermediate for creating amide libraries and other derivatives.

Transesterification involves the exchange of the ethyl group of the ester with an alkyl group from a different alcohol (R'-OH). This reaction is typically catalyzed by an acid (like sulfuric acid) or a base and allows for the synthesis of different esters of (2,5-dichloroquinazolin-4-yl)acetic acid. biofueljournal.combiofueljournal.com The process is often driven to completion by removing the ethanol (B145695) by-product as it forms, for instance, through azeotropic distillation. biofueljournal.com This method allows for the introduction of more complex or functionally diverse ester groups.

The direct conversion of the ethyl acetate group to an amide by reaction with an amine is a common synthetic goal. While direct amidation of esters can be challenging and may require catalysts, it is a feasible pathway. mdpi.com For instance, iron(III) chloride has been shown to catalyze the direct amidation of various esters under solvent-free conditions. mdpi.com

However, for substrates like quinazoline acetates, direct amidation can be complicated by competing hydrolysis, especially under acidic conditions. sapub.org A more robust and widely used method involves a two-step process:

First, the ester is hydrolyzed to the carboxylic acid as described in section 3.2.1.

The resulting carboxylic acid is then activated, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired primary or secondary amine to form the target amide. sapub.org

This two-step approach circumvents the potential for side reactions and generally provides higher yields of the desired amide product.

Tautomeric Equilibria and Isomerism of Quinazoline-4-acetates

Quinazoline-4-acetates, including this compound, can exist in several tautomeric forms. nih.gov This isomerism is a critical aspect of their chemical behavior, influencing their stability, reactivity, and biological interactions. The tautomeric equilibrium is dictated by the relative stability of the different forms, which can be influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents on the quinazoline ring. nih.govmdpi.com

Research on analogous 2-substituted quinazoline-4-ylidene acetates has provided significant insights into the probable tautomeric equilibria for this class of compounds. nih.govmdpi.com Three principal tautomeric forms are generally considered, arising from the migration of a proton to different nitrogen atoms within the quinazoline ring or to the carbonyl oxygen of the acetate substituent. nih.gov

Detailed studies, combining X-ray structural analysis, NMR spectroscopy, and semiempirical calculations, have been conducted on compounds like (Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate to determine the most stable tautomeric form. nih.govmdpi.com These investigations have revealed that the tautomer with the double bonds in the N(1)=C(2) and C(4)=C(9) positions, designated as tautomer B, is the most energetically favorable in both the crystalline state and in solution. nih.govmdpi.com

The pronounced stability of this particular tautomer is attributed to the formation of a strong intramolecular hydrogen bond between the N(3)-H proton and the carbonyl oxygen of the ethyl acetate group. nih.govmdpi.com This interaction creates a planar and more stable molecular conformation. nih.gov Semiempirical calculations have quantified the energetic favorability of this tautomer, showing a significant difference in the heat of formation compared to the other possible isomers. nih.gov

The table below, derived from studies on a closely related quinazoline-4-acetate, illustrates the calculated energetic parameters for the different tautomeric forms. nih.gov These findings suggest that for this compound, a similar equilibrium would heavily favor the tautomer analogous to form B.

Table 1: Calculated Energetic Parameters for Tautomeric Forms of a Quinazoline-4-acetate Analog

TautomerHeat of Formation (kcal/mol)Dipole Moment (D)Ionization Potential (eV)
Tautomer A59.844.318.94
Tautomer B51.792.138.78
Tautomer C55.116.818.85

Data adapted from semiempirical calculations on (Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate. nih.gov

The results from both experimental and computational analyses strongly indicate that 2-substituted quinazoline-4 derivatives predominantly exist in the tautomeric form that allows for intramolecular hydrogen bonding, which confers significant thermodynamic stability. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the connectivity and chemical environment of atoms within the molecule.

The ¹H NMR spectrum of Ethyl 2,5-dichloroquinazoline-4-acetate is predicted to display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms, the nitrogen atoms in the quinazoline (B50416) ring, and the ester functionality. libretexts.org

Aromatic Protons: The quinazoline ring possesses three aromatic protons at positions 6, 7, and 8. The chlorine atom at C-5 will significantly deshield the proton at C-6 (H-6), pushing its signal downfield. H-8 is expected to be a doublet due to coupling with H-7. H-7 will appear as a triplet (or more accurately, a doublet of doublets) from coupling to both H-6 and H-8. H-6 would likely be a doublet, coupling with H-7.

Methylene (B1212753) Bridge Protons (-CH₂-): The two protons of the methylene group attached to C-4 of the quinazoline ring are chemically equivalent and are expected to appear as a sharp singlet. Their position is influenced by the adjacent aromatic ring and the carbonyl group, placing them in the range of 3.8-4.2 ppm.

Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two characteristic signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. researchgate.net The quartet arises from the coupling with the three neighboring methyl protons, while the triplet results from coupling with the two adjacent methylene protons.

Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~7.8-8.0d (doublet)~8-9
H-7~7.6-7.8t (triplet) / dd (doublet of doublets)~7-8
H-8~7.9-8.1d (doublet)~7-8
-CH₂- (Bridge)~4.0s (singlet)N/A
-OCH₂- (Ethyl)~4.2q (quartet)~7.1
-CH₃ (Ethyl)~1.3t (triplet)~7.1

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment. libretexts.org Electronegative substituents like chlorine and oxygen cause a downfield shift (higher ppm value) for the attached carbon and, to a lesser extent, for adjacent carbons. libretexts.orgoregonstate.edu

Quinazoline Ring Carbons: The spectrum will show ten distinct signals for the quinazoline core. The carbons directly bonded to chlorine (C-2 and C-5) and nitrogen (C-2, C-4, C-8a) will have characteristic chemical shifts. The C-4 carbon, attached to the acetate (B1210297) side chain, will also be significantly shifted. Aromatic carbons typically resonate between 110-160 ppm. oregonstate.eduwisc.edu

Ester Group Carbons: The carbonyl carbon (C=O) of the ester is highly deshielded and will appear far downfield, typically in the 165-175 ppm region. oregonstate.edu The carbons of the ethyl group (-OCH₂- and -CH₃) and the bridging methylene carbon (-CH₂-) will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~168-170
C-2~158-160
C-4~150-152
C-8a~148-150
C-4a~122-124
C-5~130-132
C-6~128-130
C-7~134-136
C-8~126-128
-OCH₂- (Ethyl)~61-63
-CH₂- (Bridge)~45-48
-CH₃ (Ethyl)~14-15

2D NMR experiments provide correlational data that is indispensable for unambiguous assignment of ¹H and ¹³C signals and for probing spatial relationships. youtube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include those between the adjacent aromatic protons (H-6 with H-7, and H-7 with H-8) and, most distinctly, the correlation between the ethyl group's methylene quartet and methyl triplet. This confirms their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edulibretexts.org This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum (e.g., the triplet at ~1.3 ppm would correlate with the carbon at ~14 ppm, confirming the methyl group assignment).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. For this compound, NOESY could provide insight into the preferred conformation of the ethyl acetate side chain. For instance, a spatial correlation between the bridging methylene protons and the H-6 proton on the quinazoline ring would suggest a specific orientation of the side chain relative to the fused ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective tool for identifying the functional groups present. vscht.cz For this compound, several characteristic absorption bands are expected.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-O Stretch: Esters typically show two C-O stretching vibrations. For an aromatic ester, a strong band for the C-C-O stretch is expected between 1310-1250 cm⁻¹ and another for the O-C-C stretch between 1130-1100 cm⁻¹. spectroscopyonline.com

Aromatic Ring Vibrations: The quinazoline ring will exhibit C=C and C=N stretching vibrations, appearing as a series of bands in the 1450-1620 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methyl groups) appear just below 3000 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibrations for aryl chlorides typically appear as strong bands in the 850-550 cm⁻¹ region of the spectrum. spectroscopyonline.com

Predicted Characteristic IR Absorption Bands

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (Quinazoline)3050-3100Medium
C-H StretchAliphatic (-CH₂-, -CH₃)2850-2980Medium
C=O StretchEster1735-1750Strong, Sharp
C=C / C=N StretchAromatic Ring1450-1620Medium-Strong
C-O StretchEster (Aryl-O)1250-1310Strong
C-O StretchEster (Alkyl-O)1100-1130Strong
C-Cl StretchAryl Halide800-850Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed upon ionization provides valuable structural clues. soton.ac.uk

The molecular formula for this compound is C₁₂H₁₀Cl₂N₂O₂. Its monoisotopic mass is approximately 299.01 g/mol .

Molecular Ion Peak (M⁺): A key feature in the mass spectrum will be the molecular ion cluster. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed. The spectrum will show peaks for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions with an approximate intensity ratio of 9:6:1, respectively.

Fragmentation Pattern: Electron impact (EI) or other ionization techniques will cause the molecular ion to fragment in predictable ways. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester side chain. libretexts.orgmiamioh.edu

Predicted Mass Spectrometry Fragmentation

m/z Value (approx.)Proposed Fragment IdentityProposed Neutral Loss
299/301/303[M]⁺ (Molecular Ion)-
254/256/258[M - OCH₂CH₃]⁺Loss of ethoxy radical
226/228/230[M - COOCH₂CH₃]⁺Loss of ethyl carboxylate radical
214/216[M - CH₂COOCH₂CH₃]⁺Loss of ethyl acetate side chain

X-ray Crystallography for Solid-State Molecular Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and torsional angles. researchgate.net Although a specific crystal structure for this compound is not found in publicly available databases, analysis of related quinazoline structures allows for a reliable prediction of its key structural features. researchgate.netnih.govresearchgate.net

Molecular Conformation: The quinazoline ring system is expected to be essentially planar. X-ray analysis would reveal the precise conformation of the ethyl acetate side chain relative to this plane. The dihedral angles involving the C4-C(bridge)-C(carbonyl)-O bonds would define the orientation of the ester group.

Intermolecular Interactions: The crystal packing would be determined by intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds might be present. Pi-stacking interactions between the planar quinazoline rings of adjacent molecules are also a common feature in the crystal packing of such aromatic systems.

Bond Parameters: The technique would confirm the lengths of the C-Cl bonds and show any distortions in the geometry of the quinazoline ring caused by the bulky and electron-withdrawing substituents.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 2,5-dichloroquinazoline-4-acetate, DFT calculations can predict its geometry, vibrational frequencies, and electronic properties with high accuracy. researchgate.net

DFT calculations are employed to determine the electronic properties of quinazoline (B50416) derivatives by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining molecular reactivity and stability. dntb.gov.ua A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For reactions such as Nucleophilic Aromatic Substitution (SNAr), the LUMO is of particular interest. The regions of the molecule with the largest LUMO coefficients indicate the most electrophilic sites, which are most susceptible to nucleophilic attack. In the case of this compound, DFT calculations would likely show significant LUMO contributions at the carbon atoms bearing the chlorine substituents (C2 and C5) and at the C4 position, identifying them as potential sites for substitution reactions.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. nih.gov In these maps, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue, highlighting potential sites for electrophilic and nucleophilic interactions. nih.gov

DFT studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex heterocyclic compounds. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states.

The characterization of a transition state, which represents the highest energy point along the reaction coordinate, allows for the calculation of the activation energy. This theoretical value is vital for predicting reaction rates and understanding the factors that control the reaction's feasibility and outcome. For the synthesis of this compound, DFT could be used to model the key bond-forming steps, providing insights into the regioselectivity and stereoselectivity of the process.

Quinazoline derivatives can exist in different tautomeric forms, which are structural isomers that readily interconvert, typically through the migration of a proton. nih.gov Computational methods are essential for determining the relative stability of these tautomers. By calculating the heat of formation or total energy of each possible tautomeric form, the most stable and energetically favorable structure can be identified. nih.gov For quinazoline systems, studies have shown that the tautomeric equilibrium can be influenced by intramolecular hydrogen bonding, which significantly stabilizes certain forms. nih.gov

Conformational analysis, the study of the energetics between different spatial arrangements of a molecule (rotamers), is another key application. lumenlearning.com For a molecule with flexible side chains like this compound, DFT can be used to calculate the energy of various conformations arising from rotation around single bonds. This helps to identify the global minimum energy conformation—the most stable three-dimensional shape of the molecule.

Table 1: Example of Tautomeric Energy Calculation Parameters for a Quinazoline Derivative This table is illustrative, based on typical parameters from computational studies of related compounds.

Tautomeric Form Method Heat of Formation (kcal/mol) Dipole Moment (Debye) Ionization Potential (eV)
Tautomer A (N1-H) AM1 35.6 2.1 8.9
Tautomer B (N3-H) AM1 28.4 4.5 8.7

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For quinazoline derivatives, which are known to target various protein kinases, molecular docking simulations are frequently performed. Studies on related compounds have investigated their binding affinity towards targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. Lower binding scores typically indicate a more favorable interaction.

These simulations also provide a three-dimensional model of the ligand-receptor complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Quinazoline Derivative (Compound 4e) with Kinase Targets

Target Protein (PDB ID) Ligand Binding Score (kcal/mol)
EGFR Compound 4e -4.46
VEGFR-2 (4AG8) Compound 4e -4.41

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and stability of this complex over time. mdpi.com Starting from the docked pose, an MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds, by solving Newton's equations of motion. nih.gov

These simulations provide valuable insights into the stability of the ligand within the binding pocket. A key metric analyzed is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to their initial position. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in the active site and does not drift away. nih.gov MD simulations can also reveal how the protein conformation might change upon ligand binding and the role of water molecules in mediating the interaction.

Table 3: Conceptual Output from a Molecular Dynamics Simulation This table illustrates the type of data generated to assess complex stability.

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å) Status
0 0.0 0.0 Initial State
20 1.5 0.6 Equilibrating
40 2.1 0.8 Equilibrating
60 2.0 0.8 Stable
80 2.1 0.9 Stable

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds and provide insights into the molecular properties that are critical for activity. mdpi.com

A QSAR study involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and steric properties. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a subset of the most relevant descriptors with the observed biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

For a compound like this compound, a QSAR model could identify which properties (e.g., lipophilicity, specific atom counts, molecular volume, or electronic parameters) are most important for its potential biological activity. This provides mechanistic insights and guides the design of new derivatives with improved potency.

Table 4: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Example Descriptors Description
Electronic HOMO Energy, LUMO Energy Describe the molecule's electronic reactivity and charge distribution.
Topological Wiener Index, Balaban Index Quantify molecular branching and connectivity.
Physicochemical LogP, Molar Refractivity Relate to the molecule's hydrophobicity and polarizability.
3D-Descriptors Molecular Volume, Surface Area Describe the molecule's size and shape.
GETAWAY HATS2v Geometry, Topology, and Atom-Weights Assembly descriptors. researchgate.net

| WHIM | G1, E2v | Weighted Holistic Invariant Molecular descriptors. |

Mechanistic Investigations of Biological Interactions in Vitro and Mechanistic Animal Studies

Enzyme Inhibition Studies

The quinazoline (B50416) nucleus is a well-established pharmacophore for the development of enzyme inhibitors. The presence of chlorine atoms and an ethyl acetate (B1210297) group on the quinazoline ring of Ethyl 2,5-dichloroquinazoline-4-acetate suggests potential inhibitory activity against several classes of enzymes.

DPP-4, Cholinesterase, Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), Cytochrome bd Oxidase

While direct studies on this compound are not available, research on analogous compounds provides significant insights. For instance, various quinazolinone derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone in the design of EGFR inhibitors, where the quinazoline core mimics the adenine (B156593) ring of ATP, leading to competitive inhibition at the kinase domain. nih.govbohrium.comnih.govamazonaws.com

Furthermore, derivatives of 3,4-dihydroquinazoline have demonstrated inhibitory activity against cholinesterase enzymes , with a notable selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). elsevierpure.comnih.gov Molecular docking studies of these compounds have indicated that they can bind to both the catalytic anionic site and the peripheral anionic site of BChE. nih.gov Novel quinazolinone derivatives have also been developed as multifunctional agents for Alzheimer's disease, exhibiting both cholinesterase inhibitory and anti-inflammatory properties. nih.gov

Additionally, quinazolin-4(3H)-one derivatives bearing an acetic acid moiety have been synthesized and evaluated as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. researchgate.netnih.gov Although not one of the primary enzymes listed, this highlights the potential of the quinazoline-4-acetate structure to interact with enzyme active sites.

The table below summarizes the inhibitory activities of some representative quinazoline derivatives against relevant enzymes.

Compound ClassEnzyme TargetKey Findings
4-AnilinoquinazolinesEGFR Tyrosine KinaseAct as ATP-competitive inhibitors; crucial for anticancer drug design. nih.gov
3,4-DihydroquinazolinesButyrylcholinesterase (BChE)Exhibit strong and selective inhibition, with some compounds having IC50 values in the nanomolar range. nih.gov
Quinazolin-4(3H)-one acetic acid derivativesAldose ReductaseDisplay potent nanomolar inhibition. nih.gov
Quinazolin-4(3H)-one/3-cyanopyridin-2-one HybridsEGFR and BRAFV600EExhibit dual inhibitory action with significant antiproliferative effects. nih.gov

Receptor Binding Assays

The versatile structure of the quinazoline ring allows for its interaction with a variety of cell surface and intracellular receptors.

5-HT3 Receptor Affinity

While direct binding data for this compound on the 5-HT3 receptor is not available, studies on related quinazoline derivatives indicate a potential for interaction with serotonin (B10506) receptors. For example, novel quinazolinone derivatives have been synthesized and shown to possess high binding affinities for the 5-HT7 receptor. researchgate.net Additionally, long-chain 2-aminoquinazoline (B112073) sulfonamides have been developed as multifunctional serotonin receptor ligands, with a focus on the 5-HT6 receptor. nih.gov The affinity of these compounds for various serotonin receptor subtypes suggests that the quinazoline scaffold can be tailored to target specific serotonin receptors. researchgate.net The N,N,N-trimethyl derivative of serotonin, 5-HTQ, shows enhanced affinity for 5-HT3 receptors, indicating that specific substitutions can significantly influence receptor binding. acnp.org

Interactions with Biological Macromolecules

The planar aromatic nature of the quinazoline ring system is conducive to interactions with biological macromolecules, most notably DNA.

DNA Binding Affinity

Several classes of quinazoline derivatives have been investigated for their ability to bind to DNA, often exhibiting intercalative properties. The planar structure of the quinazoline core allows it to insert between the base pairs of the DNA double helix. This mode of binding can lead to conformational changes in the DNA, interfering with replication and transcription processes.

For instance, N-alkyl(anilino)quinazoline derivatives have been shown to be effective DNA intercalating agents. researchgate.net Spectroscopic and electrophoretic studies have confirmed that the N-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus is a potent pharmacophore for DNA binding. researchgate.net Furthermore, novel amino acid-conjugated quinazolinone-Schiff's bases have demonstrated significant DNA binding activity, which correlates with their anticancer effects. nih.gov Molecular docking studies of these compounds suggest they bind to the minor groove of DNA, particularly in A-T rich regions. nih.gov More complex derivatives, such as elsevierpure.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines, have also been designed as DNA intercalators and have shown potent topoisomerase II inhibitory activity. nih.gov

The table below presents data on the DNA binding affinities of some quinazoline derivatives.

Compound ClassDNA InteractionMethod of StudyKey Findings
N-Alkyl(anilino)quinazolinesIntercalationThermal denaturation, fluorescence, circular dichroismN-aminoalkyl(anilino)-6,7-dimethoxyquinazoline nucleus is an efficient DNA binder. researchgate.net
Amino acid conjugated quinazolinone-Schiff's basesMinor groove bindingMethyl green displacement assayStrong binding to A-T rich regions. nih.gov
elsevierpure.comnih.govresearchgate.netTriazolo[4,3-c]quinazolinesIntercalation and Topo II inhibitionCytotoxicity assays, DNA binding assaysCompounds exhibit significant DNA binding affinities with IC50 values in the low micromolar range. nih.gov

Investigation of Anti-Microbial Mechanisms in Cellular Models

Quinazoline derivatives have a long history of investigation for their antimicrobial properties, with various mechanisms of action being proposed.

Tubulin Polymerization Modulation

One of the key mechanisms by which quinazoline derivatives exert their antiproliferative and, in some cases, antimicrobial effects is through the modulation of tubulin polymerization. Microtubules, which are essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin. Their proper function is critical for cell division, motility, and intracellular transport.

Several studies have identified quinazoline derivatives as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govresearchgate.net This binding prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Conversely, some 2,4-bis-substituted quinazolines have been found to act as tubulin polymerization promoters, which also disrupts microtubule dynamics and leads to cell death.

The antimicrobial activity of certain quinazolinone derivatives has been linked to the inhibition of DNA gyrase, an essential enzyme in bacteria for DNA replication and repair. mdpi.com This provides an alternative mechanism for the antimicrobial effects of this class of compounds. The broad-spectrum antimicrobial activity of many quinazolinone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi, highlights their potential as versatile anti-infective agents. tandfonline.comeco-vector.comnih.govbiomedpharmajournal.org

Role of Chlorine Substituents in Modulating Mechanistic Biological Activity

The presence and position of chlorine substituents on the quinazoline ring are critical determinants of the biological activity of these compounds. In this compound, the chlorine atoms at positions 2 and 5 are expected to significantly influence its physicochemical properties and its interactions with biological targets.

The chlorine atom is a lipophilic, electron-withdrawing group. The introduction of chlorine atoms can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and access intracellular targets. The electron-withdrawing nature of chlorine can also modulate the electronic distribution within the quinazoline ring system, affecting its reactivity and the strength of its interactions with biological macromolecules.

In the context of enzyme inhibition and receptor binding, chlorine atoms can participate in halogen bonding and other non-covalent interactions within the active site or binding pocket, thereby influencing the potency and selectivity of the compound. For example, in the development of EGFR inhibitors, the substitution pattern on the quinazoline ring, including the presence of halogens, is crucial for achieving high affinity and selectivity. nih.gov

The 2,4-dichloroquinazoline (B46505) scaffold is a common and versatile intermediate in the synthesis of a wide range of biologically active quinazoline derivatives. The differential reactivity of the chlorine atoms at the 2- and 4-positions allows for selective nucleophilic substitution, enabling the synthesis of diverse libraries of compounds for biological screening. nih.gov While the role of a chlorine atom at the 5-position is less commonly studied, it is expected to further modulate the electronic properties and steric profile of the molecule, potentially leading to unique biological activities.

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Impact of Substituents on the Quinazoline (B50416) Core on Mechanistic Activity

The substitution pattern on the quinazoline nucleus is a critical determinant of the biological activity of Ethyl 2,5-dichloroquinazoline-4-acetate analogues. The presence and position of halogen atoms, particularly chlorine, significantly influence the electronic properties and binding affinities of these molecules.

The chloro substituent at the C2 position of the quinazoline ring is often crucial for cytotoxic activity. In many quinazoline-based anticancer agents, this position is a key interaction point with target proteins. The electron-withdrawing nature of the chlorine atom at C2 can enhance the electrophilicity of the quinazoline core, facilitating interactions with nucleophilic residues in the active sites of enzymes or receptors.

Research on related quinazoline derivatives has shown that the nature and position of substituents on the benzene (B151609) ring portion of the quinazoline core can modulate activity. For instance, the introduction of electron-donating or electron-withdrawing groups at positions 6, 7, or 8 can fine-tune the molecule's electronic and steric properties, thereby influencing its pharmacological profile. While specific data on the 5-position is less abundant, it is clear that substitutions on the homocyclic ring are a key area for SAR exploration.

Substituent PositionSubstituent TypeObserved Impact on Activity
C2ChloroGenerally enhances cytotoxic activity.
C5ChloroContributes to lipophilicity and steric profile.
C6/C7VariousModulates electronic properties and target affinity.

Influence of Acetate (B1210297) Moiety Modifications on Biological Interactions

The ethyl acetate group at the C4 position of the quinazoline ring is a key functional group that significantly influences the compound's biological interactions. Modifications to this moiety can lead to profound changes in activity by altering its size, shape, polarity, and hydrogen bonding capacity.

Hydrolysis of the ester to the corresponding carboxylic acid can dramatically change the molecule's physicochemical properties, introducing a charged group that may form strong ionic interactions or hydrogen bonds with the biological target. Conversely, converting the ester to an amide can introduce additional hydrogen bond donors and acceptors, potentially leading to new or enhanced interactions.

The nature of the alcohol portion of the ester (the ethyl group in this case) also presents an opportunity for modification. Increasing the chain length or introducing branching or cyclic structures can probe for additional hydrophobic interactions within the binding site. Replacing the ethyl group with moieties that can engage in other types of interactions, such as aromatic rings for π-stacking, can also be a fruitful strategy for enhancing potency.

Bioisosteric replacement of the ester group with other functionalities, such as tetrazoles or other acidic heterocycles, is another common approach in medicinal chemistry to improve metabolic stability and pharmacokinetic properties while maintaining or improving biological activity.

Acetate Moiety ModificationPotential Impact on Biological Interactions
Ester to Carboxylic AcidIntroduces a charged group for ionic interactions and hydrogen bonding.
Ester to AmideAdds hydrogen bond donors/acceptors.
Modification of Ethyl GroupProbes for additional hydrophobic interactions.
Bioisosteric ReplacementCan improve metabolic stability and pharmacokinetic properties.

Conformational Effects on Binding and Activity Profiles

The bond connecting the C4 position of the quinazoline ring to the acetate group is a key point of flexibility. The dihedral angle of this bond determines the orientation of the acetate moiety relative to the planar quinazoline core. Certain conformations may be more energetically favorable and may also be pre-organized for binding to a specific target. Computational modeling and conformational analysis can provide insights into the preferred conformations and the energy barriers between them.

The presence of the chloro substituent at the C5 position can impose steric constraints that influence the preferred conformation of the C4-acetate group. This steric hindrance can restrict the rotational freedom and lock the molecule into a more rigid conformation, which can be either beneficial or detrimental to binding, depending on the topology of the target's active site. A more rigid conformation can reduce the entropic penalty upon binding, potentially leading to higher affinity.

Regioisomeric Effects on Observed Biological Activities

The specific placement of the chloro substituents on the quinazoline ring has a profound impact on the biological activity, and different regioisomers of dichloro-substituted quinazoline acetates can exhibit markedly different pharmacological profiles.

For example, comparing this compound with its regioisomers, such as Ethyl 2,6-dichloroquinazoline-4-acetate or Ethyl 2,7-dichloroquinazoline-4-acetate, can reveal "hotspots" on the quinazoline ring where substitution is most critical for activity. A change in the position of the second chloro group from C5 to C6 or C7 alters the electronic distribution and the steric landscape of the molecule.

Emerging Applications and Future Research Directions

Utility as Synthetic Intermediates for Complex Heterocycles

The structural framework of Ethyl 2,5-dichloroquinazoline-4-acetate offers multiple avenues for elaboration into intricate heterocyclic systems. The reactivity of the chloro-substituents, particularly at the C2 and C4 positions in related quinazoline (B50416) systems, is well-documented, proceeding primarily through nucleophilic aromatic substitution (SNAr) pathways. beilstein-journals.orgnih.gov The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C2, a reactivity pattern that allows for sequential and regioselective functionalization. beilstein-journals.orgmdpi.com

This differential reactivity is crucial for its role as a synthetic intermediate. For instance, a nucleophile can selectively displace the more reactive chlorine, followed by a second, different nucleophilic substitution at the less reactive position. This stepwise approach enables the controlled introduction of diverse functionalities, leading to the construction of polysubstituted quinazolines. Furthermore, the ester moiety at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or other transformations. The methylene (B1212753) bridge of the acetate (B1210297) group also presents a site for potential chemical modification.

The quinazoline core itself is a key component in numerous biologically active molecules and serves as a building block for fused heterocyclic systems. nih.govmdpi.com By leveraging the reactive handles on this compound, chemists can access novel annelated quinazolines, such as those fused with other five- or six-membered heterocyclic rings like triazoles, thiazoles, or imidazoles. mdpi.com These complex structures are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. nih.gov

Table 1: Potential Reactions for Heterocycle Synthesis from a Dichloroquinazoline Scaffold

Reaction Type Position(s) Involved Potential Nucleophile/Reagent Resulting Structure Reference
Nucleophilic Aromatic Substitution (SNAr) C2, C4-like positions Amines, Thiols, Alcohols Substituted Amino-, Thio-, or Oxy-quinazolines mdpi.com
Palladium-Catalyzed Cross-Coupling C2, C4, C5 Boronic acids, Organostannanes Aryl- or Alkyl-substituted quinazolines chim.it
Cyclization Reactions C4-acetate and C5-chloro Bifunctional Nucleophiles Fused Polycyclic Heterocycles mdpi.com

Applications in Chemical Biology as Molecular Probes

Chemical probes are essential tools for dissecting complex biological processes, and small molecules with fluorescent properties are particularly valuable for visualizing cellular components and tracking biological events. nih.gov The quinazoline scaffold has been successfully incorporated into the design of fluorescent probes, for instance, for the detection of α1-Adrenergic Receptors (α1-ARs). nih.gov In such probes, the quinazoline core often serves as the recognition element that binds to the biological target, while being covalently linked to a fluorophore like coumarin (B35378) or fluorescein. nih.gov

This compound represents a promising starting material for the synthesis of novel molecular probes. The chlorine atoms, particularly the more reactive one, can serve as anchor points for attaching linker units that are subsequently connected to fluorophores or other reporter tags through reactions like amide condensation or click chemistry. nih.gov The ester group could also be modified to introduce functionalities suitable for bioconjugation.

The development of such probes would allow for the investigation of new biological targets. The specific substitution pattern of the quinazoline core can be systematically varied to optimize binding affinity and selectivity for a protein of interest. nih.gov Once a potent and selective probe is developed, it can be used in various applications, including fluorescence microscopy to study receptor localization and trafficking, or in fluorescence polarization assays to screen for other small molecules that bind to the same target. nih.govnih.gov

Development of Novel Methodologies for Quinazoline Functionalization

The synthesis and functionalization of the quinazoline scaffold are areas of continuous research, driven by the quest for more efficient, selective, and environmentally benign chemical methods. mdpi.comekb.egresearchgate.net While traditional methods like nucleophilic substitution on pre-functionalized chloroquinazolines are robust, modern synthetic chemistry offers a broader toolkit.

Recent advances in transition-metal-catalyzed reactions have significantly expanded the possibilities for quinazoline modification. frontiersin.org Palladium-catalyzed cross-coupling reactions, for example, allow for the formation of carbon-carbon and carbon-heteroatom bonds at positions that are unreactive under classical conditions. Furthermore, C-H activation has emerged as a powerful strategy for directly functionalizing the quinazoline core without the need for pre-installed leaving groups. chim.it These methods provide access to a wider range of structural diversity. nih.gov

For a molecule like this compound, these novel methodologies could be applied to selectively functionalize the C-H bonds of the benzene (B151609) portion of the quinazoline ring, in addition to the reactions at the chloro- and acetate-substituted positions. The development of catalytic systems that can distinguish between the different C-H and C-Cl bonds would be a significant step forward, enabling highly controlled and versatile derivatization of the quinazoline scaffold. chim.it Flow chemistry, photochemistry, and electrochemistry are also being explored to achieve unique reactivity and selectivity in quinazoline synthesis. chim.it

Table 2: Modern Synthetic Methodologies for Quinazoline Functionalization

Methodology Description Potential Application on Quinazoline Core Reference
C-H Functionalization Direct conversion of a C-H bond to a C-C or C-heteroatom bond, often using a transition metal catalyst. Arylation or alkylation at positions 5, 6, 7, or 8. chim.it
Metal-Free Synthesis Reactions that proceed without a transition metal catalyst, often under milder conditions. Sustainable synthesis of quinazoline derivatives. frontiersin.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates and improve yields. Rapid synthesis of quinazoline libraries. nih.gov

Addressing Research Gaps in Regioselectivity and Mechanistic Elucidation within Quinazoline Chemistry

Despite significant progress, challenges remain in the field of quinazoline chemistry, particularly concerning the control of regioselectivity. beilstein-journals.org For substrates like 2,4-dichloroquinazolines, the selective functionalization of one position over the other is a well-known issue. mdpi.com While the C4 position is generally more reactive, this selectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature. mdpi.com A thorough understanding of these factors is necessary to predict and control the outcome of such reactions reliably.

For this compound, the situation is more complex due to the presence of three potential sites for substitution (C2-Cl, C5-Cl, and the C4-acetate group). The electronic effect of the C5-chloro group on the relative reactivity of the C2 and a potential C4-chloro group (in a related structure) is an area that warrants further investigation. Theoretical calculations, such as Density Functional Theory (DFT), combined with experimental studies could provide valuable insights into the electronic structure of the molecule and the transition states of competing reaction pathways, thereby explaining the observed regioselectivity. mdpi.com

Furthermore, the mechanisms of many novel quinazoline functionalization reactions are not yet fully understood. chim.it Elucidating these mechanisms is crucial for optimizing reaction conditions and expanding their substrate scope. For example, in C-H activation reactions, identifying the precise role of the directing group and the nature of the organometallic intermediates can lead to the development of more efficient and selective catalysts. Addressing these fundamental questions will not only advance our understanding of quinazoline chemistry but also enable the more rational design and synthesis of complex quinazoline-based molecules for various applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 2,5-Dichloroquinazoline-4-acetate, and how can reaction efficiency be monitored?

  • Methodology :

  • Step 1 : Dissolve the precursor (e.g., dichlorobenzoic acid derivatives) in methanol or DMSO, add catalytic sulfuric acid, and reflux for 4–18 hours under controlled temperature .
  • Step 2 : Purify the product via ice-water precipitation, filtration, and recrystallization (ethanol/water mixtures are common solvents) .
  • Monitoring : Use thin-layer chromatography (TLC) to track reaction progress or HPLC to assess purity. Melting point (m.p.) analysis (e.g., 141–143°C) and elemental analysis (% C, H, N) validate structural integrity .

Q. How can researchers verify the purity and structural identity of this compound?

  • Analytical Techniques :

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and ester linkages. IR spectroscopy for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Chromatography : Compare retention times in HPLC with reference standards.
  • Physical Properties : Cross-check observed m.p. and molecular weight (e.g., 248.06 g/mol for structurally similar compounds) with PubChem or EPA DSSTox data .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Safety Measures :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • PPE : Nitrile gloves, safety goggles, and lab coats. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
  • Emergency Response : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical aid .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound?

  • Experimental Design :

  • Parameter Variation : Test solvents (e.g., DMSO vs. methanol), reflux duration (4–24 hours), and acid catalysts (sulfuric acid vs. Lewis acids) .
  • Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time .
  • Yield Analysis : Use gravimetric analysis and GC-MS to quantify byproducts and optimize stoichiometry .

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound derivatives?

  • Troubleshooting Workflow :

  • Step 1 : Confirm solvent purity (deuterated solvents can introduce artifacts) .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals and detect stereochemical anomalies .
  • Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or fragmentation interference .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Computational Strategies :

  • DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., C-2 and C-5 positions) prone to substitution .
  • Molecular Dynamics : Simulate solvent effects (e.g., polarity of DMSO) on reaction pathways .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What methodologies assess the environmental toxicity of this compound degradation products?

  • Toxicological Profiling :

  • Ames Test : Screen for mutagenicity using Salmonella strains .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (LC₅₀) for aquatic impact .
  • Metabolite Tracking : Use LC-MS/MS to identify persistent chlorinated byproducts in simulated wastewater .

Methodological Considerations

  • Data Reproducibility : Always cross-reference CAS registry data (e.g., 3336-41-2 for related compounds) with multiple databases (PubChem, EPA DSSTox) to mitigate source bias .
  • Contradictory Evidence : If literature reports conflicting melting points (e.g., 138°C vs. 143°C), verify purity via DSC (differential scanning calorimetry) and elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.